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Compound of Interest

Compound Name: C23H37N3O5S

Cat. No.: B12628614 Get Quote

Disclaimer: Extensive research has revealed that the chemical formula C23H37N3O5S is likely

a typographical error. The compound identified with the closest formula, C23H37N3O5, is

(S,S')-3-Methyl-1-(2-piperidinophenyl)butylamine, N-acetyl-glutamate salt (CAS Number:

219921-94-5). This compound is recognized as Repaglinide Impurity C, a substance related to

the well-characterized anti-diabetic drug, Repaglinide.

Currently, there is a significant lack of publicly available scientific literature detailing the specific

therapeutic targets, mechanism of action, and pharmacological profile of Repaglinide Impurity

C. Therefore, this guide will focus on the established therapeutic targets and pharmacology of

the parent compound, Repaglinide, as the most relevant and informative alternative for

researchers, scientists, and drug development professionals.

Core Focus: Repaglinide - A Proxy for
Understanding Potential Targets
Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used in the

management of type 2 diabetes mellitus.[1][2][3][4] Its primary therapeutic action is to lower

blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[1][2][3][4]

Primary Therapeutic Target: The Pancreatic ATP-
Sensitive Potassium (KATP) Channel
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The principal molecular target of Repaglinide is the ATP-sensitive potassium (KATP) channel in

pancreatic β-cells.[1][2][5] This channel is a hetero-octameric complex composed of four pore-

forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea

receptor 1 (SUR1) subunits.[5] The KATP channel couples the cell's metabolic state to its

electrical activity, playing a crucial role in glucose-stimulated insulin secretion.[5][6]

Mechanism of Action:

Binding to SUR1: Repaglinide binds to a specific site on the SUR1 subunit of the KATP

channel.[5]

Channel Closure: This binding event inhibits the channel's activity, leading to its closure.

Membrane Depolarization: The closure of KATP channels reduces the efflux of potassium

ions, causing depolarization of the β-cell membrane.[6]

Calcium Influx: Membrane depolarization leads to the opening of voltage-dependent calcium

channels (VDCCs).[6]

Insulin Exocytosis: The subsequent influx of extracellular calcium triggers the exocytosis of

insulin-containing granules, resulting in insulin secretion.[6]

A secondary pathway involving the pericentrin-F-actin pathway has also been implicated in

Repaglinide's regulation of on-demand insulin secretion.[3]

Data Presentation: Quantitative Analysis of
Repaglinide's Interaction with KATP Channels
The following table summarizes the binding affinities and inhibitory concentrations of

Repaglinide for the KATP channel subunits.
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Parameter Subunit(s) Value
Cell
Line/System

Reference

Binding Affinity

(KD)

High Affinity Kir6.2/SUR1 0.42 ± 0.03 nM HEK293 cells [5]

Low Affinity SUR1 alone 59 ± 16 nM HEK293 cells [5]

Low Affinity
Kir6.2ΔN14/SUR

1
51 ± 23 nM HEK293 cells [5]

High Affinity Kir6.2/SUR1
0.40 ± 0.09

nmol/l
HEK293 cells [7]

Inhibitory

Concentration

(IC50)

High Affinity Kir6.2/SUR1 2-8 nmol/l Xenopus oocytes [8]

Low Affinity Kir6.2 230 µmol/l Xenopus oocytes [8]

High Affinity Kir6.2/SUR1 23 nmol/l HEK293 cells [7]

Inhibition

Constant (Ki)

High Affinity Kir6.2/SUR1 0.4 ± 0.2 nmol/l HEK293 cells [7]

Experimental Protocols
Radioligand Binding Assay for KATP Channels
This protocol is adapted from studies investigating the binding of [3H]repaglinide to membranes

from HEK293 cells expressing KATP channel subunits.[5][7]

Objective: To determine the binding affinity (KD) and receptor density (Bmax) of Repaglinide for

the KATP channel.

Materials:
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HEK293 cells stably expressing human Kir6.2 and/or SUR1 subunits.

[3H]repaglinide (radioligand).

Unlabeled Repaglinide.

Binding buffer (e.g., ATP-free buffer).

Glass fiber filters.

Scintillation fluid and counter.

Methodology:

Membrane Preparation:

Culture and harvest HEK293 cells expressing the desired KATP channel subunits.

Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

Wash the membrane pellet and resuspend in the binding buffer.

Determine the protein concentration of the membrane preparation.

Binding Assay:

In a series of tubes, add a constant amount of the membrane preparation.

For saturation binding, add increasing concentrations of [3H]repaglinide.

For competition binding, add a fixed concentration of [3H]repaglinide and increasing

concentrations of unlabeled Repaglinide.

To determine non-specific binding, add a high concentration of unlabeled Repaglinide to a

parallel set of tubes.

Incubate the tubes at 37°C for a specified time to reach equilibrium.

Separation and Counting:
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Rapidly filter the contents of each tube through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold buffer to remove unbound radioactivity.

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Subtract non-specific binding from total binding to obtain specific binding.

Analyze the saturation binding data using Scatchard analysis or non-linear regression to

determine KD and Bmax.

Analyze the competition binding data to determine the Ki.

Insulin Secretion Assay in INS-1 or MIN-6 Cells
This protocol is a generalized procedure based on studies of Repaglinide-induced insulin

secretion in pancreatic β-cell lines.[3][9]

Objective: To measure the effect of Repaglinide on glucose-stimulated insulin secretion (GSIS).

Materials:

INS-1 or MIN-6 cells.

Culture medium (e.g., RPMI-1640 or DMEM) with appropriate supplements.

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations.

Repaglinide solution.

Insulin ELISA kit.

Methodology:
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Cell Culture and Seeding:

Culture INS-1 or MIN-6 cells under standard conditions (37°C, 5% CO2).

Seed the cells into multi-well plates and allow them to adhere and grow to a suitable

confluency.

Pre-incubation:

Wash the cells with a low-glucose KRB buffer (e.g., 0.5 mM glucose) to remove residual

insulin and synchronize the cells.

Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours.

Stimulation:

Remove the pre-incubation buffer.

Add KRB buffer containing different concentrations of glucose (e.g., 2.5 mM and 20 mM)

with or without various concentrations of Repaglinide.

Incubate for a specified time (e.g., 1 hour) at 37°C.

Sample Collection and Analysis:

Collect the supernatant (KRB buffer) from each well.

Measure the insulin concentration in the supernatant using an insulin ELISA kit according

to the manufacturer's instructions.

The cell lysate can be used to normalize the insulin secretion to the total protein content or

cell number.

Data Analysis:

Calculate the fold-increase in insulin secretion in response to high glucose and

Repaglinide compared to the low glucose control.
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Generate dose-response curves for Repaglinide's effect on insulin secretion.

Mandatory Visualizations
Signaling Pathway of Repaglinide Action
Caption: Signaling pathway of Repaglinide-induced insulin secretion.

Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining Repaglinide binding affinity.

Logical Relationship of Repaglinide's Therapeutic Effect
Caption: Logical flow of Repaglinide's therapeutic action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Potential
Therapeutic Targets of C23H37N3O5S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12628614#c23h37n3o5s-potential-therapeutic-
targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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